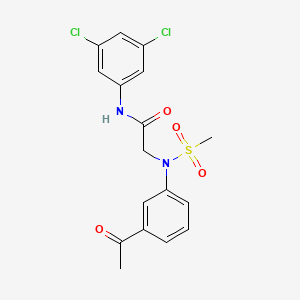![molecular formula C14H11N3O2S3 B4178263 2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole](/img/structure/B4178263.png)
2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole
Descripción general
Descripción
2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole, also known as MNTX, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MNTX is a member of the thiazole family of compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.
Mecanismo De Acción
The exact mechanism by which 2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole induces apoptosis in cancer cells is not fully understood. However, it is believed that the compound may act by inhibiting the activity of certain enzymes that are necessary for cancer cell survival. In addition, 2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole has been shown to induce the expression of certain genes that are involved in the regulation of cell growth and division.
Biochemical and Physiological Effects
In addition to its potential anticancer properties, 2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole has also been shown to possess other biochemical and physiological effects. For example, studies have demonstrated that the compound can inhibit the growth of certain bacteria and fungi. In addition, 2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole has been shown to possess anti-inflammatory properties, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole in laboratory experiments is that it is a synthetic compound, which means that it can be easily produced in large quantities. In addition, 2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole has been shown to be relatively stable under a variety of conditions, which makes it a useful tool for studying the effects of different compounds on biological systems. However, one limitation of using 2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole in laboratory experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies involving the compound.
Direcciones Futuras
There are several future directions for research on 2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole. One area of focus could be on elucidating the compound's mechanism of action, which would help to better understand its potential therapeutic applications. In addition, further studies could be conducted to investigate the compound's effects on different types of cancer cells, as well as its potential use in combination with other anticancer drugs. Finally, research could also be conducted to investigate the compound's effects on other biological systems, such as the immune system and the cardiovascular system.
Aplicaciones Científicas De Investigación
2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to inhibit the growth of cancer cells. Studies have shown that 2-methyl-4-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}methyl)-1,3-thiazole can induce apoptosis, or programmed cell death, in a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
2-methyl-4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S3/c1-9-15-11(6-20-9)7-21-14-16-13(8-22-14)10-3-2-4-12(5-10)17(18)19/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBAAQOJTKOOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(cyclopentylamino)-3-[(1,3,3-trimethylbicyclo[2.2.1]hept-2-yl)oxy]-2-propanol hydrochloride](/img/structure/B4178186.png)
![4'-ethyl 3-methyl 2-amino-5'-(2-ethoxy-2-oxoethyl)-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-pyrrole]-3,4'-dicarboxylate](/img/structure/B4178195.png)
![4-[(2-hydroxyethyl)amino]-N-(6-methyl-2-pyridinyl)-3-nitrobenzamide](/img/structure/B4178215.png)
![2-(4-bromophenyl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4178217.png)
![2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4178224.png)
![2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4178226.png)
![2-(4-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4178232.png)
![N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-pyrrolidinylsulfonyl)phenyl]glycinamide](/img/structure/B4178239.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4178262.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B4178269.png)
![ethyl 6-acetyl-8-(4-methoxyphenyl)-9-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-diene-3-carboxylate](/img/structure/B4178274.png)
![ethyl 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4178280.png)

![N-[1-benzyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]-4-tert-butylbenzamide](/img/structure/B4178288.png)